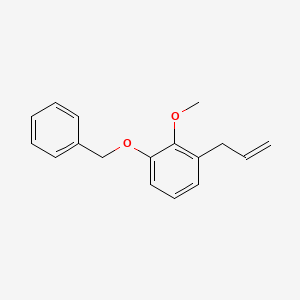
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-en-1-yl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of environmentally benign conditions, such as aqueous media, is preferred to ensure safety and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the methoxy group can participate in hydrogen bonding, while the benzyloxy group can engage in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group.
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Propriétés
Numéro CAS |
138677-55-1 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-methoxy-1-phenylmethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-8-15-11-7-12-16(17(15)18-2)19-13-14-9-5-4-6-10-14/h3-7,9-12H,1,8,13H2,2H3 |
Clé InChI |
GHCLAVBSIINEFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1OCC2=CC=CC=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















